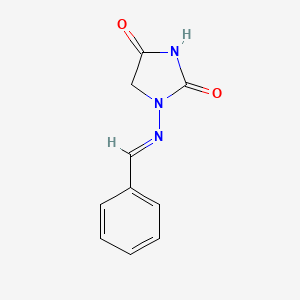

1-Benzylideneaminohydantoin

Description

1-Benzylideneaminohydantoin is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 . It is an intermediate in the preparation of 1-Amino Hydantoin . The compound is characterized by the presence of a benzylidene group attached to an aminohydantoin structure, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name |

1-[(E)-benzylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVLAELZNUZRPV-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Benzylideneaminohydantoin can be synthesized through several routes. One common method involves the reaction of 1-Aminohydantoin hydrochloride with Benzaldehyde. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the benzylidene group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified through recrystallization or other suitable purification techniques.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzylideneaminohydantoin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxidized products, which may include carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often results in the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the benzylidene group are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Benzylideneaminohydantoin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzylideneaminohydantoin involves its interaction with specific molecular targets and pathways. The compound’s benzylidene group allows it to form stable complexes with various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Benzylideneaminohydantoin can be compared with other similar compounds, such as:

1-Amino Hydantoin: This compound is a precursor in the synthesis of this compound and shares a similar core structure but lacks the benzylidene group.

Benzylidene Hydantoins: These compounds have a similar benzylidene group but may differ in the substituents on the hydantoin ring, leading to variations in their chemical and biological properties.

Substituted Hydantoins: These compounds have various substituents on the hydantoin ring, which can significantly alter their reactivity and applications.

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the benzylidene group with the stability of the hydantoin ring. This makes it a versatile intermediate in chemical synthesis and a valuable compound for scientific research.

Biological Activity

1-Benzylideneaminohydantoin (BHA) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its hydantoin structure, which includes a five-membered ring containing two carbonyl groups and one nitrogen atom. The compound features a benzylidene group, enhancing its reactivity and biological interactions.

- Chemical Formula : C₉H₈N₂O₂

- Molecular Weight : Approximately 164.17 g/mol

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide, but less soluble in water.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Antimicrobial Activity : BHA has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Some derivatives of BHA have demonstrated cytotoxic effects on cancer cell lines, indicating its potential role in cancer treatment.

The mechanism of action involves the compound's interaction with specific molecular targets. The benzylidene group allows for stable complex formation with biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including:

- Inhibition of certain enzymes

- Modulation of metabolic pathways

- Interaction with DNA, suggesting implications in gene regulation and anticancer strategies .

Comparative Biological Activity

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Benzylidene group with hydantoin core | Antimicrobial, anticancer potential |

| Benzylhydantoin | Hydantoin core without benzylidene | Anticonvulsant |

| Aminoacyl Hydantoins | Hydantoin core with amino acid side chain | Peptide synthesis |

| Benzoylhydrazones | Carbonyl functionalities | Diverse biological activities |

Cytotoxicity Studies

A series of cytotoxicity assays were performed to assess the effectiveness of BHA against different cancer cell lines. The results are summarized in the table below:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | Low nanomolar range |

| A2780 | Ovarian | Low nanomolar range |

| KB | Nasopharyngeal | Significant cytotoxicity |

| EJ | Bladder | Significant cytotoxicity |

| Saos-2 | Osteosarcoma | Significant cytotoxicity |

These findings suggest that structural modifications at various positions on the phenyl ring can enhance the compound's anticancer efficacy .

Study on Apoptosis Induction

A study demonstrated that treatment with BHA led to increased apoptosis in MCF-7 breast cancer cells. The mechanisms involved included caspase activation and modulation of Bcl-2 family proteins .

Inflammation Model

In a model of inflammation, administration of BHA resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Q & A

Q. What are the key steps for synthesizing 1-Benzylideneaminohydantoin, and how can purity be ensured?

The synthesis of this compound typically involves the condensation of 1-aminohydantoin hydrochloride with benzaldehyde under acidic conditions. A critical step is maintaining anhydrous conditions, as water content above 0.5% significantly reduces yields due to interference with semicarbazone anion formation . To ensure purity, characterization via nuclear magnetic resonance (NMR) for structural confirmation and elemental analysis for stoichiometric validation are essential. For example, UV-Vis spectroscopy can monitor anion formation (e.g., bathochromic shifts in sodium methoxide solutions) to verify reaction progression .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : To confirm the hydantoin ring structure and benzylidene substituent .

- UV-Vis spectroscopy : To study electronic transitions, such as anion formation in basic solvents .

- Elemental analysis : To validate molecular composition .

- Melting point determination : To assess purity and compare with literature values (e.g., 199–201°C for 1-aminohydantoin hydrochloride) .

Q. How should researchers address conflicting yield data in hydantoin synthesis?

Discrepancies in yields (e.g., 60–74% depending on semicarbazone substrates) may arise from steric effects, solvent dryness, or reaction kinetics. For example, acetone semicarbazone yields less product than benzaldehyde semicarbazone due to steric hindrance and weaker acidity . Method optimization should include controlled solvent dehydration and kinetic studies under varying temperatures.

Advanced Research Questions

Q. What mechanistic insights explain the role of water content in this compound synthesis?

Water inhibits semicarbazone anion formation, a critical intermediate in the reaction. UV-Vis studies show that sodium methoxide in anhydrous ethanol induces a bathochromic shift (283 nm → 323 nm), confirming anion generation. Water concentrations >0.5% disrupt this process, leading to reduced yields . Advanced studies should employ kinetic isotope effects (e.g., D₂O substitution) or computational modeling to probe solvent interactions.

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to study this compound’s reactivity?

Isotope-labeled glycine derivatives (e.g., [1-¹³C]glycine) can synthesize labeled hydantoins for tracking reaction pathways. For instance, [4-¹³C]hydantoin allows NMR-based monitoring of ring-opening or substitution reactions . This approach is critical for elucidating metabolic pathways or degradation mechanisms in biomedical studies.

Q. What challenges arise in simultaneous quantification of hydantoin derivatives in complex mixtures?

Analytical methods like gas chromatography (GC) face limitations due to overlapping retention times and matrix effects. For example, simultaneous determination of Benzydamine hydrochloride and methylparaben requires extensive sample preparation, which introduces uncertainty . Advanced solutions include hyphenated techniques (e.g., LC-MS/MS) with isotope dilution for enhanced specificity.

Q. How does steric hindrance influence the reactivity of substituted hydantoins?

Steric effects in semicarbazone substrates (e.g., acetone vs. benzaldehyde derivatives) alter reaction rates and yields. Computational studies (e.g., DFT calculations) can map steric bulk’s impact on transition states. Experimental validation via substituent variation (e.g., para-methyl vs. ortho-substituted benzaldehydes) provides empirical data .

Methodological Best Practices

Q. How should raw data and reproducibility be documented in hydantoin research?

- Primary data : Include processed NMR/UV-Vis spectra and elemental analysis results in the main text. Raw data (e.g., chromatograms) should be archived in appendices .

- Experimental details : Specify solvent purity (e.g., "super-dry ethanol"), reaction times, and temperature gradients to enable replication .

- Error analysis : Quantify uncertainties in yields or spectral measurements (e.g., ±0.5% for melting points) .

Q. What strategies resolve discrepancies between experimental and computational results?

- Sensitivity analysis : Test computational models against varying parameters (e.g., solvent dielectric constant).

- Isotopic tracing : Validate predicted reaction pathways using ¹³C-labeled intermediates .

- Peer validation : Compare results with independent studies (e.g., British Pharmaceutical Conference protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.